

In-Depth Technical Guide: Tifurac (CAS Number: 97483-17-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

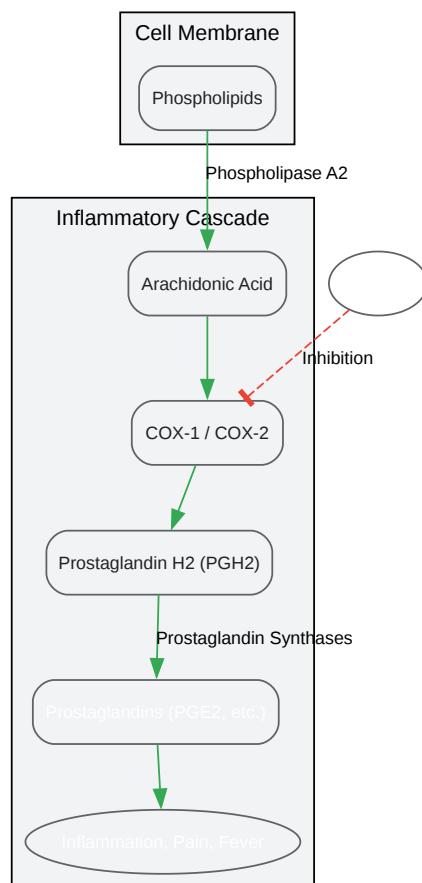
Compound Name: **Tifurac**
Cat. No.: **B1619733**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Tifurac, identified by the CAS number 97483-17-5, is a chemical entity belonging to the benzofuran class of compounds. Its sodium salt, **Tifurac** sod is recognized for its analgesic, anti-inflammatory, and antipyretic properties, positioning it as a non-steroidal anti-inflammatory drug (NSAID) candidate.


Table 1: Chemical and Physical Properties of **Tifurac**

Property	Value
Chemical Name	2,3-Dihydrobenzofuran-5-acetic acid
CAS Number	97483-17-5
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.18 g/mol

Mechanism of Action: Anti-Inflammatory Effects

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for **Tifurac** is anticipated to be the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins, particularly prostaglandin E2 (PGE₂), are key mediators of inflammation, pain, and fever. By blocking the COX pathway, **Tifurac** would reduce the production of these pro-inflammatory molecules.

The inflammatory cascade initiated by tissue injury or infection leads to the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes. **Tifurac**'s therapeutic effects are believed to be due to its ability to interfere with this conversion.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Cyclooxygenase Pathway by **Tifurac**.

Preclinical Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of **Tifurac** would typically be evaluated in established *in vivo* animal models. These models mimic aspects of human conditions and are crucial for assessing the efficacy of new drug candidates.

Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammatory model to screen for potential anti-inflammatory drugs.

Experimental Protocol:

- Animals: Male Wistar rats (150-200g) are used.
- Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
- Drug Administration: **Tifurac** is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the reference group receives a known NSAID (e.g., indomethacin).
- Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic inflammation, which has similarities to human rheumatoid arthritis.

Experimental Protocol:

- Animals: Lewis rats are commonly used for this model.
- Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.
- Drug Administration: **Tifurac** is administered daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs (therapeutic protocol).
- Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and scoring clinical signs such as erythema, swelling, and body weight changes are also monitored.
- Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage, and bone resorption.

Table 2: Anticipated Efficacy Data for **Tifurac** in Preclinical Models

Model	Parameter	Anticipated Outcome with Tifurac
Carrageenan-Induced Paw Edema	Paw Volume	Dose-dependent reduction
% Inhibition of Edema	Significant inhibition compared to control	
Adjuvant-Induced Arthritis	Arthritic Score	Dose-dependent reduction
Paw Volume	Dose-dependent reduction	
Histopathology	Reduced inflammation and joint damage	

In Vitro Mechanistic Studies

To further elucidate the mechanism of action, in vitro assays are essential.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory potency of **Tifurac** against the two COX isoforms.

Experimental Protocol:

- Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
- Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
- Procedure: The enzymes are incubated with various concentrations of **Tifurac**. The reaction is initiated by the addition of arachidonic acid. The rate of development is measured spectrophotometrically.
- Data Analysis: The IC_{50} values (the concentration of **Tifurac** required to inhibit 50% of the enzyme activity) for COX-1 and COX-2 are determined. The selectivity index is calculated as $(COX-2)/IC_{50}$ (COX-1).

Prostaglandin E₂ (PGE₂) Synthesis Assay

This assay directly measures the effect of **Tifurac** on the production of a key inflammatory prostaglandin.

Experimental Protocol:

- Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce expression.
- Drug Treatment: The cells are treated with different concentrations of **Tifurac**.
- PGE₂ Measurement: The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The dose-dependent inhibition of PGE₂ synthesis by **Tifurac** is determined.

Table 3: Anticipated In Vitro Activity of **Tifurac**

Assay	Parameter	Anticipated Outcome with Tifurac
COX Inhibition	IC ₅₀ for COX-1	To be determined
IC ₅₀ for COX-2	To be determined	
Selectivity Index (COX-2/COX-1)	To be determined	
PGE ₂ Synthesis	% Inhibition of PGE ₂ production	Dose-dependent inhibition

```
digraph "Logical Relationship of Tifurac's Anti-Inflammatory Action" {
graph [fontname="Arial", fontsize=12, rankdir=TB];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#34A853"];
edge [fontname="Arial", fontsize=10, color="#34A853"];

Tifurac [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inhibition of COX Enzymes" [fillcolor="#FBBC05"];
"Decreased Prostaglandin Synthesis" [fillcolor="#FBBC05"];
"Reduced Inflammation" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analgesia" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Antipyresis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

Tifurac -> "Inhibition of COX Enzymes";
"Inhibition of COX Enzymes" -> "Decreased Prostaglandin Synthesis";
"Decreased Prostaglandin Synthesis" -> "Reduced Inflammation";
"Decreased Prostaglandin Synthesis" -> "Analgesia";
"Decreased Prostaglandin Synthesis" -> "Antipyresis";
}
```

```
"Tifurac" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inhibition of COX Enzymes" [fillcolor="#FBBC05"];
"Decreased Prostaglandin Synthesis" [fillcolor="#FBBC05"];
"Reduced Inflammation" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analgesia" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Antipyresis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Tifurac" -> "Inhibition of COX Enzymes";
"Inhibition of COX Enzymes" -> "Decreased Prostaglandin Synthesis";
"Decreased Prostaglandin Synthesis" -> "Reduced Inflammation";
"Decreased Prostaglandin Synthesis" -> "Analgesia";
"Decreased Prostaglandin Synthesis" -> "Antipyresis";
}
```

Caption: Logical Flow of **Tifurac**'s Therapeutic Effects.

Summary and Future Directions

Tifurac is a promising anti-inflammatory agent with a mechanism of action likely centered on the inhibition of cyclooxygenase enzymes and subsequent prostaglandin synthesis. The preclinical and in vitro studies outlined in this guide provide a framework for its comprehensive evaluation. Future research on obtaining definitive quantitative data from these experimental models to establish the efficacy, potency, and safety profile of **Tifurac**, which will be critical for its clinical development.

potential advancement into clinical development. Detailed pharmacokinetic and toxicology studies will also be necessary to fully characterize this compound for therapeutic use.

- To cite this document: BenchChem. [In-Depth Technical Guide: Tifurac (CAS Number: 97483-17-5)]. BenchChem, [2025]. [Online PDF]. Available at <https://www.benchchem.com/product/b1619733#tifurac-cas-number-97483-17-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental application.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com